O-phenyl ((1r,3s)-3-hydroxycyclohexyl)carbamothioate

Description

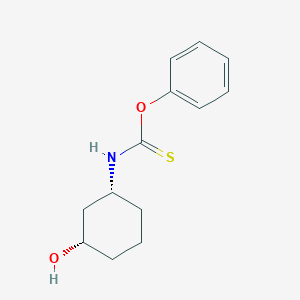

O-phenyl ((1r,3s)-3-hydroxycyclohexyl)carbamothioate is a chemical compound with a unique structure that combines a phenyl group, a hydroxycyclohexyl group, and a carbamothioate group

Properties

Molecular Formula |

C13H17NO2S |

|---|---|

Molecular Weight |

251.35 g/mol |

IUPAC Name |

O-phenyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamothioate |

InChI |

InChI=1S/C13H17NO2S/c15-11-6-4-5-10(9-11)14-13(17)16-12-7-2-1-3-8-12/h1-3,7-8,10-11,15H,4-6,9H2,(H,14,17)/t10-,11+/m1/s1 |

InChI Key |

FRIUFHLXYZLAIQ-MNOVXSKESA-N |

Isomeric SMILES |

C1C[C@H](C[C@H](C1)O)NC(=S)OC2=CC=CC=C2 |

Canonical SMILES |

C1CC(CC(C1)O)NC(=S)OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-phenyl ((1r,3s)-3-hydroxycyclohexyl)carbamothioate typically involves the reaction of phenyl isothiocyanate with (1r,3s)-3-hydroxycyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamothioate linkage. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

O-phenyl ((1r,3s)-3-hydroxycyclohexyl)carbamothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbamothioate group to a thiol or a thioether.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

Chemical Properties and Structure

O-phenyl ((1R,3S)-3-hydroxycyclohexyl)carbamothioate has the molecular formula and a molecular weight of approximately 251.34 g/mol. The compound features a unique stereochemistry characterized by the (1R,3S) configuration, which is critical for its biological activity and reactivity in chemical processes.

Biological Applications

The compound exhibits various biological activities that are currently under investigation. Preliminary studies suggest potential applications in:

- Pharmaceuticals : It may serve as a therapeutic agent due to its interaction with biological targets.

- Cancer Treatment : Research indicates that this compound may possess anticancer properties, potentially inhibiting cancer cell growth .

- Neurological Disorders : Its effects on cholinergic receptors suggest it could be beneficial in treating conditions such as Alzheimer's disease and schizophrenia .

Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. The results demonstrated significant inhibition of cell proliferation, indicating its potential as an anticancer agent .

Neurological Effects

Research on the compound's interaction with cholinergic receptors revealed that it enhances receptor function, suggesting its utility in treating cognitive disorders. This study highlighted the compound's ability to act as a positive allosteric modulator, which may lead to improved therapeutic outcomes for patients with neurological conditions .

Mechanism of Action

The mechanism of action of O-phenyl ((1r,3s)-3-hydroxycyclohexyl)carbamothioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Phenyl isothiocyanate: A precursor used in the synthesis of O-phenyl ((1r,3s)-3-hydroxycyclohexyl)carbamothioate.

Cyclohexylamine derivatives: Compounds with similar structural features and reactivity.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Biological Activity

O-phenyl ((1R,3S)-3-hydroxycyclohexyl)carbamothioate is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by relevant research findings and data.

Chemical Structure and Synthesis

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C13H17NOS

- Molecular Weight: 235.35 g/mol

The compound can be synthesized through various organic reactions involving the carbamothioate functional group. The synthesis typically involves the reaction of phenolic compounds with thioacids under controlled conditions to yield the desired product.

-

Antineoplastic Activity:

This compound has been shown to exhibit antitumor properties. It interacts with cellular pathways involved in proliferation and apoptosis, potentially inhibiting tumor growth by inducing cell cycle arrest and promoting apoptosis in cancer cells . -

Inhibition of Enzymatic Activity:

The compound may act as an inhibitor of enzymes such as histone deacetylases (HDACs), which are crucial in regulating gene expression and are often overactive in cancerous cells. This inhibition can lead to reactivation of tumor suppressor genes and modulation of cellular signaling pathways associated with cancer progression . -

Anti-inflammatory Effects:

Research indicates that this compound may possess anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways, which can be beneficial in treating conditions characterized by chronic inflammation .

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The compound was particularly effective against breast and colon cancer cells, where it induced apoptosis through the activation of caspase pathways.

Case Study 2: Inhibition of HDAC Activity

In vitro experiments showed that this compound inhibited HDAC activity in human leukemia cells. This inhibition resulted in increased acetylation of histones, leading to the re-expression of silenced genes involved in cell cycle regulation and apoptosis .

Data Tables

Q & A

Q. What are the key considerations for synthesizing O-phenyl ((1r,3s)-3-hydroxycyclohexyl)carbamothioate with high stereochemical purity?

Methodological Answer:

- Stereochemical Control : Use chiral catalysts or enantioselective reagents to preserve the (1r,3s)-configuration. For example, employ Mitsunobu conditions with a chiral diol to retain the hydroxyl group’s stereochemistry during coupling reactions .

- Protection Strategies : Protect the hydroxyl group in (1r,3s)-3-hydroxycyclohexylamine using tert-butyldimethylsilyl (TBS) ethers to prevent undesired side reactions during carbamothioate formation .

- Characterization : Confirm stereochemistry via X-ray crystallography or NOESY NMR to validate spatial arrangement .

Q. How can researchers reliably characterize the physicochemical properties of this compound?

Methodological Answer:

- Solubility & Stability : Perform HPLC or UV-Vis spectroscopy under varying pH and temperature conditions to assess hydrolytic stability of the carbamothioate bond .

- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and thermal degradation profiles. Cross-reference with IR spectroscopy to detect functional group stability (e.g., S-H stretches at ~2500 cm⁻¹) .

- LogP Determination : Employ shake-flask or chromatographic methods (e.g., reversed-phase HPLC) to measure partition coefficients, critical for predicting bioavailability .

Q. What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves and EN 143-certified respiratory masks to avoid dermal or inhalation exposure, as carbamothioates may exhibit acute toxicity .

- Waste Management : Collect residues in airtight containers labeled for sulfur-containing waste to prevent environmental contamination .

- Emergency Procedures : Establish a spill response protocol using absorbent materials (e.g., vermiculite) and neutralization agents (e.g., sodium bicarbonate) .

Advanced Research Questions

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound?

Methodological Answer:

- Molecular Docking : Use Schrödinger’s Glide or AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with thiol-binding sites). Validate docking poses with molecular dynamics (MD) simulations .

- QSAR Analysis : Build quantitative SAR models using descriptors like polar surface area (PSA) and H-bond acceptors/donors. Train models with datasets from analogs (e.g., methyl carbamates) to predict bioactivity .

- Electronic Effects : Perform DFT calculations (e.g., Gaussian 16) to analyze electron density distributions, particularly at the carbamothioate sulfur, to rationalize nucleophilic reactivity .

Q. What experimental strategies resolve contradictions in reported biological activity data for carbamothioates?

Methodological Answer:

- Batch Reproducibility : Standardize synthetic protocols (e.g., solvent purity, reaction time) to minimize variability. For example, trace moisture in DMF can hydrolyze carbamothioates, leading to inconsistent bioassays .

- Orthogonal Assays : Cross-validate bioactivity using both cell-based (e.g., HEK293) and cell-free (e.g., enzyme inhibition) assays to distinguish target-specific effects from cytotoxicity .

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies, identifying outliers due to methodological differences (e.g., IC₅₀ measurement techniques) .

Q. How can researchers investigate the metabolic fate of this compound in vivo?

Methodological Answer:

- Isotopic Labeling : Synthesize a ¹⁴C-labeled analog at the phenyl ring to track metabolites via liquid scintillation counting or accelerator mass spectrometry (AMS) .

- Mass Spectrometry : Use LC-HRMS (e.g., Q-TOF) to identify phase I (oxidation) and phase II (glucuronidation) metabolites. Compare fragmentation patterns with reference libraries .

- Enzyme Inhibition Studies : Incubate the compound with human liver microsomes (HLMs) ± CYP450 inhibitors (e.g., ketoconazole) to pinpoint metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.